6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N-(3-chloro-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5/c1-7-3-4-8(5-10(7)14)17-11-9-6-16-20(2)12(9)19-13(15)18-11/h3-6H,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIGWEPZGBEBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body.
Mode of Action
It is likely that it interacts with its targets through the formation of bonds, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is mentioned that the compound is stable at room temperature and insoluble in water, but soluble in organic solvents such as dimethyl sulfoxide and acetonitrile. These properties can influence its bioavailability.
Result of Action
It is mentioned that similar compounds can inhibit the growth and reproduction of weeds and pests, thereby protecting crop growth and improving crop yield.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in organic solvents suggests that it might be more effective in lipid-rich environments.
Biochemical Analysis
Biochemical Properties
6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit specific enzymes involved in cellular signaling pathways, thereby modulating biochemical processes. For instance, it may interact with kinases, leading to altered phosphorylation states of target proteins. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the proliferation and apoptosis of certain cell lines, indicating its potential as an anti-cancer agent. Additionally, it may alter the expression of genes involved in metabolic pathways, further impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of specific enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced phosphorylation of target proteins, ultimately altering cellular responses. Additionally, the compound may influence transcription factors, resulting in changes in gene expression profiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular processes, including altered gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects include alterations in liver and kidney function, as well as changes in hematological parameters. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may inhibit or activate specific enzymes, leading to changes in the concentrations of key metabolites. These interactions are essential for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Biological Activity
6-Chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's chemical structure is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity. The molecular formula is with a molecular weight of approximately 308.17 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| CAS Number | 1040662-70-1 |
| Molecular Weight | 308.17 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 452.7 ± 45.0 °C |
| Flash Point | 227.6 ± 28.7 °C |
| LogP | 4.24 |
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit anticancer properties primarily through the inhibition of specific tyrosine kinases (TKs), including Bcr-Abl and Src-family kinases . These kinases play crucial roles in cell signaling pathways that regulate cell proliferation and survival.
Anticancer Properties
Several studies have documented the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cytotoxicity Tests : The compound demonstrated significant cytotoxicity against neuroblastoma (NB) cell lines, with a notable reduction in tumor volume in xenograft models . The IC50 values for these tests ranged from 8.63 µM to 12.03 µM depending on the formulation used (e.g., liposomal versus free drug) .
- Mechanistic Insights : The anticancer activity is attributed to the compound's ability to inhibit TKs involved in oncogenic signaling pathways, leading to apoptosis in cancer cells .
Other Pharmacological Activities
Beyond its anticancer properties, there are indications that this compound may exhibit additional biological activities:
Case Studies
- Neuroblastoma Model : In a study involving a neuroblastoma xenograft model, treatment with the compound resulted in over a 50% reduction in tumor volume compared to control groups . This highlights its potential as a therapeutic agent in pediatric cancers.
- Tyrosine Kinase Inhibition : A series of experiments demonstrated that various derivatives of pyrazolo[3,4-d]pyrimidines, including this compound, effectively inhibited Bcr-Abl and Src kinases in vitro and in vivo models .
Comparison with Similar Compounds
6-Chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Molecular Formula : C₁₄H₁₄ClN₅
- Key Differences : Replaces the 3-chloro group with a 3-methyl group on the phenyl ring.
6-Chloro-3-ethyl-N-(4-fluorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (V)
- Molecular Formula : C₁₅H₁₅ClFN₅
- Key Differences : Features a 3-ethyl group and a 4-fluorobenzylamine substituent.
- Impact : The ethyl group increases lipophilicity, while the fluorobenzyl moiety enhances metabolic stability and bioavailability. This compound demonstrated potent phosphodiesterase inhibition (IC₅₀ = 320 nM) .
N-(4-Chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (11)
- Molecular Formula : C₂₀H₁₆ClN₅O₂S
- Key Differences : Incorporates a sulfonyl group and a vinyl-linked phenyl ring.
- Impact : The sulfonyl group enhances hydrogen-bonding capacity, improving antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Physicochemical Properties
| Compound | Molecular Weight | LogP* (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 308.17 | 3.2 | 0.12 (PBS) |
| 3,4-Dimethylphenyl analogue | 287.75 | 3.8 | 0.08 (PBS) |
| 4-Fluorobenzyl analogue (V) | 320.10 | 2.9 | 0.25 (DMSO) |
| Sulfonyl derivative (11) | 412.40 | 2.5 | 0.05 (PBS) |
*LogP calculated using ChemDraw.
Preparation Methods
Formation of the Pyrazolo[3,4-d]pyrimidine Core
The synthesis generally begins with the construction of the pyrazolo[3,4-d]pyrimidine bicyclic system. This is typically achieved by cyclization reactions involving appropriately substituted aminopyrazole derivatives and formyl or cyano precursors under reflux conditions. For example, cyclization of 3-amino-4-cyano precursors with formic acid or triethyl orthoformate in acetic anhydride under reflux can yield the pyrazolo[3,4-d]pyrimidine core structure.
| Step | Reagents/Conditions | Description |
|---|---|---|
| Cyclization | 3-amino-4-cyano precursors, formic acid or triethyl orthoformate, acetic anhydride, reflux (6 h) | Formation of pyrazolo[3,4-d]pyrimidine bicyclic core |
This step is crucial as it establishes the heterocyclic framework that is central to the compound’s biological activity.
N-Methylation at the 1-Position
The methylation of the nitrogen at the 1-position of the pyrazolo ring is typically achieved by alkylation using methyl iodide or methyl sulfate under basic conditions, such as potassium carbonate in a polar aprotic solvent like DMF.
| Step | Reagents/Conditions | Description |
|---|---|---|
| N-Methylation | Methyl iodide, K2CO3, DMF, room temperature or mild heating | Alkylation of N-1 position to introduce methyl group |
This step ensures the presence of the 1-methyl substituent essential for the compound’s structure and activity.
Attachment of the N-(3-chloro-4-methylphenyl) Amino Group at the 4-Position
The amino substituent at the 4-position is introduced by nucleophilic aromatic substitution or amination reactions. This involves reacting the 4-chloropyrazolo[3,4-d]pyrimidine intermediate with 3-chloro-4-methylaniline under conditions that promote nucleophilic substitution of the chlorine atom by the aniline nitrogen.
| Step | Reagents/Conditions | Description |
|---|---|---|
| Amination | 3-chloro-4-methylaniline, base (e.g., triethylamine), solvent (e.g., ethanol), reflux | Nucleophilic substitution at 4-position to attach aniline derivative |
This step is often carried out under reflux to drive the substitution to completion and obtain the desired amine derivative.
Purification and Characterization
The final product is purified by standard organic chemistry techniques such as recrystallization or column chromatography. Characterization involves NMR, IR, mass spectrometry, and elemental analysis to confirm the structure and purity.
Summary Table of Preparation Steps
| Step No. | Transformation | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization to form pyrazolo[3,4-d]pyrimidine core | 3-amino-4-cyano precursors, formic acid, triethyl orthoformate, acetic anhydride, reflux | Build bicyclic heterocycle |
| 2 | Chlorination at 6-position | POCl3 or SOCl2, reflux | Introduce 6-chloro substituent |
| 3 | N-Methylation at 1-position | Methyl iodide, K2CO3, DMF | Introduce 1-methyl group |
| 4 | Amination at 4-position with 3-chloro-4-methylaniline | 3-chloro-4-methylaniline, base, reflux | Attach N-(3-chloro-4-methylphenyl) amino group |
| 5 | Purification and characterization | Recrystallization, chromatography, NMR, MS | Obtain pure, characterized compound |
Research Findings and Optimization Notes
- The cyclization step is sensitive to temperature and solvent choice; ethanol or acetic acid solvents under reflux provide good yields.
- Chlorination with POCl3 is preferred for selective substitution at the 6-position, minimizing side reactions.
- N-Methylation proceeds efficiently under mild conditions; excess methylating agent can lead to overalkylation and should be controlled.
- The nucleophilic aromatic substitution for the aniline attachment is facilitated by electron-withdrawing groups on the ring, and elevated temperatures improve yield.
- Industrial scale synthesis may employ continuous flow reactors to improve reaction control and yield, especially for the chlorination and amination steps.
Additional Context from Related Pyrazolo[3,4-d]pyrimidine Syntheses
Research on pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors shows similar synthetic strategies, often involving:
- Use of triethyl orthoformate and acetic anhydride for cyclization.
- Hydrazine hydrate for ring closure in some analogs.
- Subsequent functionalization with various amines to diversify biological activity.
These methods have been validated in recent medicinal chemistry studies targeting CDK2 inhibition, confirming the robustness of the synthetic approach.
Q & A
Q. What are the standard synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives like 6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates such as 4-chloro-pyrazolo[3,4-d]pyrimidine are reacted with substituted anilines under reflux in aprotic solvents (e.g., acetonitrile or dichloromethane). Purification often includes recrystallization from acetonitrile or column chromatography. Key steps include:
- Halogen displacement : Chloro-substituted pyrimidine cores react with amines under basic conditions .
- Functional group protection : Use of Boc groups or benzyl halides to prevent side reactions during coupling .
- Spectroscopic validation : IR and ¹H NMR confirm substituent attachment (e.g., NH stretches at ~3300 cm⁻¹ in IR; aromatic proton shifts in NMR) .
Q. How are spectroscopic methods (e.g., NMR, IR) employed to confirm the structure of this compound?
- ¹H NMR : Aromatic protons from the pyrazolo[3,4-d]pyrimidine core appear as singlets or doublets in the δ 7.5–8.5 ppm range. Methyl groups (e.g., 1-methyl) resonate as singlets near δ 3.0–3.5 ppm .
- IR Spectroscopy : NH stretches (amine groups) are observed at ~3300 cm⁻¹, while C-Cl bonds show absorption near 750 cm⁻¹ .
- HRMS : Validates molecular weight with precision (e.g., [M+H]⁺ peaks matching calculated masses) .
Q. What reaction conditions optimize yield in the synthesis of this compound?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity .
- Catalysts : Copper(I) bromide or cesium carbonate improves coupling efficiency in Ullmann or Buchwald-Hartwig reactions .
- Temperature control : Reactions are often conducted at 35–80°C to balance reactivity and side-product formation .
- Purification : Recrystallization from acetonitrile or ethanol yields >90% purity in some cases .
Advanced Research Questions
Q. How can computational chemistry aid in designing derivatives with enhanced bioactivity?
- Reaction path prediction : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible synthetic routes .
- Docking studies : Molecular docking identifies substituent positions (e.g., chloro or methyl groups) that optimize binding to target proteins (e.g., kinase enzymes) .
- SAR analysis : Machine learning algorithms correlate substituent effects (e.g., electron-withdrawing Cl) with activity trends .
Q. What strategies resolve contradictions in spectral data during structural characterization?
- Variable temperature NMR : Resolves dynamic effects (e.g., rotational barriers in substituted aryl groups) .
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry and hydrogen bonding patterns (e.g., intramolecular N–H⋯N interactions) .
- Isotopic labeling : ¹³C NMR or deuterated solvents clarify ambiguous proton assignments in crowded spectral regions .
Q. How do substituent modifications (e.g., chloro vs. methoxy groups) impact physicochemical properties?
- Solubility : Chloro groups reduce aqueous solubility but enhance lipid membrane permeability, while methoxy substituents increase polarity .
- Stability : Electron-withdrawing groups (e.g., Cl) stabilize the pyrimidine ring against hydrolysis under acidic conditions .
- Bioactivity : Chloro substituents at the 3-position of the phenyl ring improve binding affinity to kinase targets by ~10-fold compared to methoxy analogs .
Q. What advanced techniques validate reaction mechanisms for functionalization of the pyrazolo[3,4-d]pyrimidine core?
- Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites distinguishes between SN1 and SN2 pathways .
- In situ FTIR : Monitors intermediate formation (e.g., iminophosphoranes in Staudinger reactions) .
- Mass spectrometry : Detects transient intermediates (e.g., protonated amines or acylated species) during coupling steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
